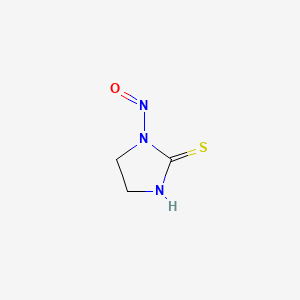
6-(2-Nitro-4-azidophenylamino)caproate
概要
説明
6-(2-Nitro-4-azidophenylamino)caproate is a nitroaromatic compound that contains an azide group. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is primarily used in the field of dye and pigment chemistry, where it plays a role in the synthesis of various dyes.
準備方法
The synthesis of 6-(2-Nitro-4-azidophenylamino)caproate involves several key steps, including nitration, azidation, and the formation of complex structures. The general synthetic route can be summarized as follows:
Formation of Complex Structures: The combination of the nitro and azido groups with other functional groups to form the final compound.
化学反応の分析
6-(2-Nitro-4-azidophenylamino)caproate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities.
Common reagents and conditions used in these reactions include strong acids for nitration and azidation reactions. Major products formed from these reactions include derivatives with varied functionalities, such as additional nitro or azido groups.
科学的研究の応用
6-(2-Nitro-4-azidophenylamino)caproate has several scientific research applications, including:
Dye and Pigment Chemistry: It is used in the synthesis of various dyes, analyzing the color-constitution relationships in certain azo disperse dyes.
Molecular Biology: It is used in covalent complex formation, which is crucial for studying molecular interactions and biological processes.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
作用機序
The mechanism by which 6-(2-Nitro-4-azidophenylamino)caproate exerts its effects involves the electronic and steric effects of the nitro and azido groups. These groups enhance the compound’s reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations. The molecular targets and pathways involved in these reactions are influenced by the electronic structure of the compound, which determines its reactivity and stability.
類似化合物との比較
6-(2-Nitro-4-azidophenylamino)caproate can be compared with other similar compounds, such as:
6-Azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine: This compound also contains azido and nitro groups and is used in similar applications.
6-(4-Azido-2-nitrophenylamino)hexanoate: Another compound with similar functional groups and applications.
The uniqueness of this compound lies in its specific combination of nitro and azido groups, which impart distinct reactivity and stability characteristics.
特性
IUPAC Name |
6-(4-azido-2-nitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJQDXNFNAVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207502 | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-38-5 | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)
![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)






![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)


